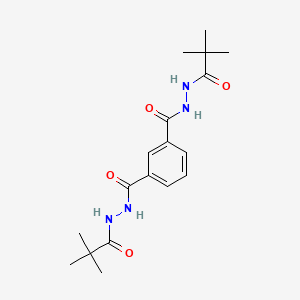![molecular formula C20H21F3N2O B6050996 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAP-1, and it is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.
Applications De Recherche Scientifique
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pain management, and drug development. One of the primary research applications of this compound is its role as a selective antagonist of TRPV1 receptors. TRPV1 receptors are involved in the transmission of pain signals, and the inhibition of these receptors has been shown to provide relief from pain.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide is based on its ability to selectively antagonize TRPV1 receptors. TRPV1 receptors are ion channels that are activated by various stimuli, including heat, acid, and capsaicin. The inhibition of these receptors by 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide results in the reduction of pain signals transmitted to the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide are primarily related to its role as a TRPV1 antagonist. This compound has been shown to reduce pain sensations in various animal models, and it has also been studied for its potential applications in the treatment of chronic pain conditions. Additionally, 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory properties, which may further contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for TRPV1 receptors. This allows researchers to study the specific effects of inhibiting these receptors without affecting other ion channels or receptors. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations for effective inhibition of TRPV1 receptors.
Orientations Futures
There are several future directions for the research and development of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields, including pain management and drug development. Finally, the development of more potent TRPV1 antagonists based on the structure of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide may lead to the development of more effective pain management therapies.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of 2-(1-piperidinyl)-5-(trifluoromethyl)benzyl chloride with phenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. This process results in the formation of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide.
Propriétés
IUPAC Name |
2-phenyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)16-9-10-18(25-11-5-2-6-12-25)17(14-16)24-19(26)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMDPQBDUKOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-difluorophenyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6050929.png)
![2-(2-methoxyethyl)-6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050933.png)
![8,9-dimethyl-10-(3-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6050947.png)
![1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6050953.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)

![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)